molecular formula C17H16BrNO2 B4112144 1-[2-(4-bromophenoxy)propanoyl]indoline

1-[2-(4-bromophenoxy)propanoyl]indoline

Cat. No.: B4112144
M. Wt: 346.2 g/mol
InChI Key: KXXLIFYKMHZHRF-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenoxy)propanoyl]indoline is a synthetic indoline derivative of interest in chemical and pharmaceutical research. This compound features an indoline core, a structure motif prevalent in numerous bioactive molecules, linked to a (4-bromophenoxy)propanoyl chain. The bromophenoxy moiety can act as a versatile handle for further chemical modifications via cross-coupling reactions, making this compound a valuable building block in medicinal chemistry for the synthesis of more complex target molecules . Indoline derivatives are extensively investigated for their potential biological activities. Research on related structures indicates that such compounds are often explored as intermediates in the development of tubulin polymerization inhibitors, which are a significant class of antitumor agents . While the specific mechanism of action for this compound has not been fully elucidated, its structural framework suggests potential for interaction with various biological targets. Researchers are encouraged to utilize this compound to explore its physicochemical properties and specific applications in their proprietary discovery pipelines. This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-(2,3-dihydroindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-12(21-15-8-6-14(18)7-9-15)17(20)19-11-10-13-4-2-3-5-16(13)19/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXLIFYKMHZHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the indoline scaffold significantly influences molecular weight, lipophilicity, and electronic properties:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties
1-[2-(4-Bromophenoxy)propanoyl]indoline 4-Bromophenoxy propanoyl C₁₇H₁₅BrNO₂ ~361.22 High lipophilicity (logP ~3.8); strong electron-withdrawing effect from Br
1-[(4-Chlorophenyl)acetyl]indoline 4-Chlorophenyl acetyl C₁₆H₁₄ClNO 271.74 Moderate lipophilicity (logP ~2.9); Cl is less electron-withdrawing than Br
1-[2-(2,4-Dichlorophenoxy)propanoyl]indoline 2,4-Dichlorophenoxy propanoyl C₁₇H₁₄Cl₂NO₂ ~343.21 Increased steric bulk; dual electron-withdrawing effects from Cl substituents
5-[2-[4-[(Substituted phenoxy)alkyl]piperazin-1-yl]propyl]indoline (from ) Piperazine-phenoxy alkyl Varies Varies Enhanced α1-AR antagonism (pA₂ >7.50) due to piperazine group

Key Observations :

  • Bromine vs.
  • Substituent Position : The 1-position substitution in the target compound contrasts with 5-substituted indolines in , which incorporate a piperazine group for α1-AR antagonism. Positional differences may alter pharmacological activity .

Q & A

Basic Questions

Q. What are the recommended synthetic pathways for 1-[2-(4-bromophenoxy)propanoyl]indoline?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation of indoline precursors. For example, indoline derivatives (e.g., 3-(4-fluorophenyl)-1H-indole) can react with 4-bromophenoxy propanoyl chloride under anhydrous conditions using a base like triethylamine. Reaction optimization should include temperature control (e.g., 0–25°C) and inert atmosphere (N₂/Ar) to minimize side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
  • FTIR : To identify functional groups (e.g., carbonyl C=O stretch at ~1700 cm⁻¹).
  • X-ray Crystallography : If single crystals are obtained, this resolves absolute configuration .

Q. What are the primary research applications of bromophenoxy-substituted indoline derivatives?

  • Methodological Answer : These compounds are used in:

  • Medicinal Chemistry : As kinase inhibitors or GPCR modulators due to their structural mimicry of natural ligands.
  • Chemical Biology : Probing enzyme-substrate interactions (e.g., cytochrome P450 assays).
  • Materials Science : As intermediates for photoactive polymers .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory bioactivity data in structurally similar indoline derivatives?

  • Methodological Answer : Contradictions often arise from substituent effects or assay conditions. A systematic approach includes:

  • SAR Studies : Vary substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring) and compare IC₅₀ values.
  • Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding.
  • Computational Modeling : MD simulations or DFT calculations to predict binding affinities and steric effects .

Q. What experimental strategies are recommended for studying the compound’s interaction with biological macromolecules?

  • Methodological Answer : Advanced techniques include:

  • Surface Plasmon Resonance (SPR) : To quantify binding kinetics (kₐₙ/kₒff) with purified proteins.
  • Cryo-EM/X-ray Crystallography : For structural resolution of ligand-target complexes.
  • Isothermal Titration Calorimetry (ITC) : To measure thermodynamic parameters (ΔH, ΔS).
  • NMR Titration : For real-time monitoring of binding-induced chemical shift changes .

Q. How can researchers address challenges in optimizing the compound’s solubility and bioavailability?

  • Methodological Answer : Strategies include:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Co-crystallization : With cyclodextrins or co-solvents to improve dissolution rates.
  • Lipinski’s Rule Compliance : Modify logP values via halogen substitution or polar group addition .

Q. What methodologies are effective for analyzing stereochemical outcomes in its synthesis?

  • Methodological Answer :

  • Chiral HPLC : To separate enantiomers using columns like Chiralpak IA/IB.
  • Circular Dichroism (CD) : For absolute configuration determination.
  • Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control enantioselectivity .

Key Considerations for Researchers

  • Safety : Handle bromophenoxy intermediates with PPE due to potential skin/eye irritation .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot) meticulously .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-bromophenoxy)propanoyl]indoline
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